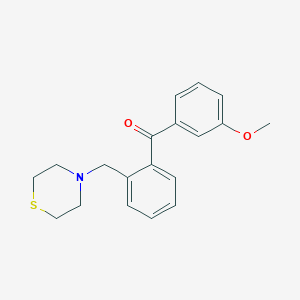

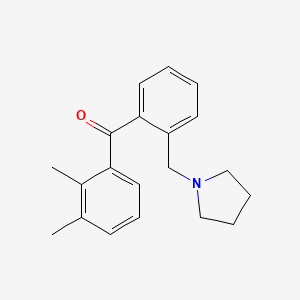

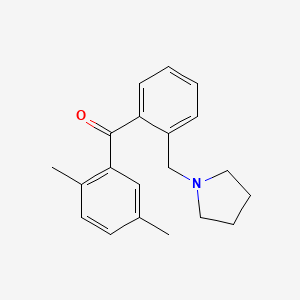

3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It’s not advised for food, drug, pesticide or biocidal product use .

Synthesis Analysis

The synthesis of related compounds often involves reflux conditions. For example, ethyl (E)-3-(2-methoxyphenyl)-2-butenoate was refluxed with potassium hydroxide in a mixture of water and methanol for 3 hours.

Molecular Structure Analysis

Phenolic compounds, which include methoxyphenyl compounds, are made of one or more hydroxyl groups directly attached to one or more aromatic rings .

Chemical Reactions Analysis

N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine (7) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1 3,7]decan-1-amine (9) were synthesized as 5-HT 1A ligands .

Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Applications De Recherche Scientifique

Fluorescent Probes and Sensing Applications :

- Tanaka et al. (2001) developed 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a compound related to 3-(2-Methoxyphenyl)-4'-trifluoromethylpropiophenone, which is applicable as a fluorescent probe for sensing magnesium and zinc cations. This compound is highly sensitive to pH changes, highlighting its potential in sensing applications (Tanaka et al., 2001).

Chemical Synthesis and Reactions :

- Raimer & Lindel (2013) demonstrated the use of a similar compound, 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine, in Friedel-Crafts alkylations upon irradiation. This suggests a potential strategy for developing "cleaner" diazirines in chemical biology (Raimer & Lindel, 2013).

- Pimenova et al. (2003) synthesized 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound structurally related to this compound, and studied its reactions with various reagents, indicating its utility in organic synthesis (Pimenova et al., 2003).

Molecular Docking and Biochemical Studies :

- The study by H. et al. (2021) on 1-phenyl-3(4-methoxyphenyl)-2-propenone, a structurally similar compound, involved molecular docking with breast cancer and anti-malarial receptors. This implies potential applications in drug discovery and pharmaceutical research (H. et al., 2021).

Material Science and Optical Properties :

- Li et al. (2002) explored the tuning of optical properties in poly(thiophene)s, where methoxyphenyl derivatives (related to this compound) played a crucial role. This research is significant for developing materials with enhanced solid-state emission, beneficial for optical device applications (Li et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O2/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOZJSVFUXFFHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644191 |

Source

|

| Record name | 3-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898770-33-7 |

Source

|

| Record name | 1-Propanone, 3-(2-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-methyl benzophenone](/img/structure/B1360457.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)

![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)

![3',4'-Dimethyl-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360463.png)

![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)

![Ethyl 8-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1360466.png)